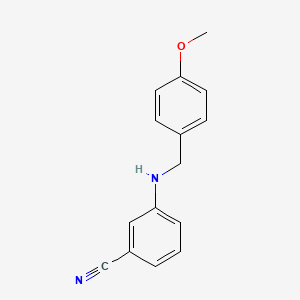
3-(4-Methoxybenzylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzylamino)benzonitrile: is an organic compound with the molecular formula C16H16N2O2 . It is known for its potential therapeutic applications, particularly in cancer treatment, due to its inhibitory effects on specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzylamino)benzonitrile typically involves the reaction of 4-methoxybenzylamine with 3-methoxybenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Methoxybenzylamino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(4-Methoxybenzylamino)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: The compound has been studied for its biological activity, particularly its inhibitory effects on specific enzymes and receptors. It has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: In medicine, this compound has been investigated for its potential therapeutic applications, especially in cancer treatment. It acts as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cancer cell proliferation and survival.
Industry: The compound’s applications in industry include its use as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of 3-(4-Methoxybenzylamino)benzonitrile involves its interaction with specific molecular targets, such as FGFR1. By binding to this receptor, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the reduction of cancer cell growth and the induction of apoptosis (programmed cell death).
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacks the methoxybenzylamino group.
4-Methoxybenzonitrile: Contains a methoxy group but lacks the benzylamino moiety.
2-(4-Methoxybenzylamino)benzonitrile: A structural isomer with the methoxybenzylamino group in a different position
Uniqueness: 3-(4-Methoxybenzylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFR1 sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C15H14N2O |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3-[(4-methoxyphenyl)methylamino]benzonitrile |
InChI |
InChI=1S/C15H14N2O/c1-18-15-7-5-12(6-8-15)11-17-14-4-2-3-13(9-14)10-16/h2-9,17H,11H2,1H3 |
InChI-Schlüssel |
JEHYWISXIRKJEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















